3-Bromo-4-(prop-1-en-2-yl)pyridine
Description
3-Bromo-4-(prop-1-en-2-yl)pyridine (CAS: 1357094-97-3) is a brominated pyridine derivative featuring a prop-1-en-2-yl (isopropenyl) substituent at the 4-position and a bromine atom at the 3-position of the pyridine ring. Its molecular formula is C₈H₇BrN, with a molecular weight of 197.05 g/mol. This compound is classified as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to its reactive bromine atom and conjugated alkene group. The isopropenyl moiety may facilitate further functionalization via cycloaddition or polymerization, while the bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
Properties
Molecular Formula |
C8H8BrN |
|---|---|
Molecular Weight |
198.06 g/mol |
IUPAC Name |
3-bromo-4-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-6(2)7-3-4-10-5-8(7)9/h3-5H,1H2,2H3 |
InChI Key |
QOWQCISJGFIFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C=NC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Bromopyridines
Key Observations:
Substitution Patterns :
- The target compound’s isopropenyl group (position 4) contrasts with methyl (in 2-bromo-3-methylpyridine ), halogen clusters (in 6-bromo-2-chloro-4-iodopyridin-3-amine ), and heterocycles (in 3-bromo-4-(1H-pyrrol-1-yl)pyridine ). These differences influence electronic properties and steric hindrance.
- Electron-withdrawing groups (e.g., nitro in ’s 3-bromo-6-nitro derivative) enhance reactivity toward nucleophilic substitution, whereas electron-donating groups (e.g., methyl in 2-bromo-3-methylpyridine) stabilize the ring .
Reactivity :
- The bromine atom in all compounds enables cross-coupling reactions, but the isopropenyl group in the target compound offers unique pathways for cycloaddition or polymerization.
- Trimethylsilyl-ethynyl groups () are prone to desilylation, enabling click chemistry, while pyrrole substituents () may participate in π-stacking interactions .
Applications :
- The target compound’s alkene is suited for materials science (e.g., conductive polymers) or Diels-Alder reactions.
- Halogen-rich derivatives (e.g., 6-bromo-2-chloro-4-iodopyridin-3-amine ) serve as polyhalogenated scaffolds for drug discovery.
- Amine-containing bromopyridines () are intermediates in kinase inhibitor synthesis .
Commercial Availability
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